molecular formula C7H7BrFNO B8301547 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol

Cat. No.: B8301547
M. Wt: 220.04 g/mol
InChI Key: TWSVIKMZGVJRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position, a fluorine atom at the 5th position, and an ethanol group attached to the 4th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol typically involves several steps:

  • Synthetic Routes and Reaction Conditions

      Step 1: The starting material, 3-bromo-5-fluoropyridine, is subjected to a nucleophilic substitution reaction with an appropriate reagent to introduce the ethanol group at the 4th position.

      Step 2: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

      Step 3: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

  • Industrial Production Methods

    • Industrial production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield.
    • The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

  • Oxidation

    • This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
  • Substitution

    • The bromine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
  • Common Reagents and Conditions

    • Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
    • Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  • Major Products Formed

    • The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and amines.

Scientific Research Applications

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:

  • Chemistry

    • It is used as a building block in the synthesis of more complex organic molecules.
    • It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
  • Biology

    • The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
    • It is employed in the development of new biochemical assays and diagnostic tools.
  • Medicine

    • Research on this compound has led to the discovery of potential therapeutic agents for various diseases.
    • It is investigated for its potential use in drug delivery systems and targeted therapies.
  • Industry

    • The compound is used in the production of specialty chemicals and materials.
    • It is employed in the development of new catalysts and polymerization agents.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol exerts its effects involves several molecular targets and pathways:

  • Molecular Targets

    • The compound interacts with specific enzymes and receptors in biological systems.
    • It binds to active sites of enzymes, inhibiting or modulating their activity.
  • Pathways Involved

    • The compound affects various biochemical pathways, including signal transduction and metabolic pathways.
    • It influences the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-methanol
    • 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-amine
    • 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-ketone
  • Uniqueness

    • The presence of both bromine and fluorine atoms in the pyridine ring imparts unique chemical reactivity and biological activity to the compound.
    • The ethanol group enhances the compound’s solubility and facilitates its use in various chemical reactions and biological assays.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

1-(3-bromo-5-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3

InChI Key

TWSVIKMZGVJRFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1F)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (1.6M in hexanes) (19.60 ml, 31.4 mmol) was added dropwise to a solution of diisopropylamine (4.84 ml, 34.0 mmol) in THF (87 ml) at −78° C. under N2. The resulting mixture was warmed up to −40° C. and stirred for 10 min and recoiled to −78° C. 3-bromo-5-fluoropyridine (4.6 g, 26.1 mmol) in 5 mL THF was added dropwise at this temperature. After 30 min, acetaldehyde (2.95 ml, 52.3 mmol) was added dropwise and the resulting mixture was stirred for 30 min at −78° C., and then for another 30 min at 0° C. The mixture was quenched with saturated NH4Cl solution and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The residue was purified via Biotage (SNAP50, 0-30% AcOEt/heptane, v/v) giving the title compound 4a (2.869 g, 50%) as yellow oil. LC-MS (M+1) 221.9, t=1.01 min.
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.95 mL
Type
reactant
Reaction Step Three
Yield
50%

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